4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a thiol group attached to the triazole ring
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing an indole nucleus, bind with high affinity to multiple receptors . These receptors can play a crucial role in various biological activities.
Mode of Action
Reactions at the benzylic position, such as the one present in this compound, can involve mechanisms like free radical bromination, nucleophilic substitution, and oxidation . The end result would typically be a substitution at the benzylic position .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound could also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions.
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Introduction of the Amino Group: : The amino group can be introduced through the reduction of a nitro precursor. For instance, 4-nitro-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can be reduced using a reducing agent like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Solvent recovery and recycling, as well as the use of catalysts to enhance reaction rates, are also common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiol group in 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
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Reduction: : The nitro group in precursor compounds can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
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Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Tin(II) chloride, iron, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Amino-5-(2-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and interactions.
Uniqueness
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorobenzyl group, which can enhance its reactivity and biological activity compared to its analogs. The chlorine atom can participate in additional interactions, such as halogen bonding, which may contribute to its efficacy in various applications.
Properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYFJJZSJIIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=S)N2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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